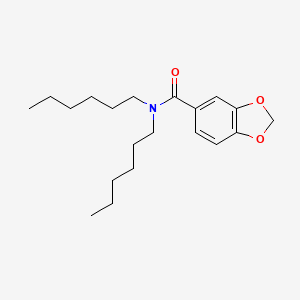
1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of halo benzotrifluoride with magnesium metal in an organic solvent to form a Grignard complex. This complex is then reacted with a ketene in the presence of a transition metal ligand-acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. Finally, the mixture is treated with hydroxylamine salt to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving additional purification steps such as distillation and crystallization to remove unwanted isomers and by-products .
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and perfumes.
Mechanism of Action
The mechanism of action of 1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)ethanone oxime: This compound is structurally similar but contains an oxime group instead of a ketone.
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethanone: This compound has a fluorine atom in place of the phenoxy group.
Uniqueness
1-(2-(3-(Trifluoromethyl)phenoxy)phenyl)ethanone is unique due to its specific trifluoromethyl and phenoxyphenyl structure, which imparts distinct chemical and physical properties. These properties make it valuable for various applications, particularly in the synthesis of complex organic molecules and pharmaceuticals .
Properties
CAS No. |
129643-76-1 |
|---|---|
Molecular Formula |
C15H11F3O2 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
1-[2-[3-(trifluoromethyl)phenoxy]phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O2/c1-10(19)13-7-2-3-8-14(13)20-12-6-4-5-11(9-12)15(16,17)18/h2-9H,1H3 |
InChI Key |
BKQWFBZZBGADTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


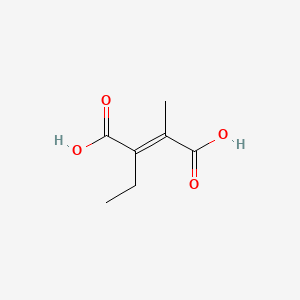
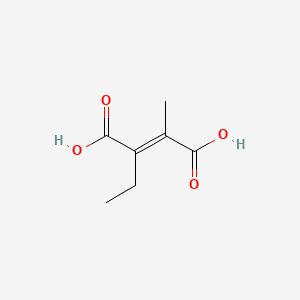
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)
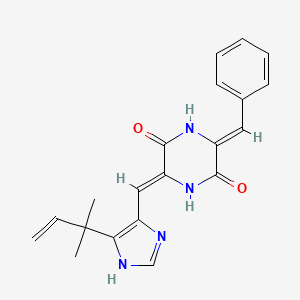
![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)

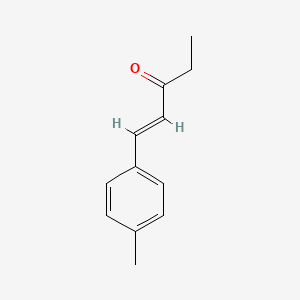
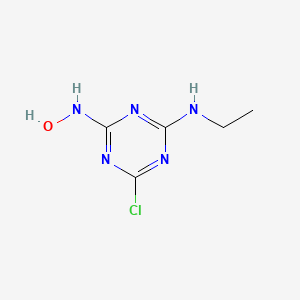
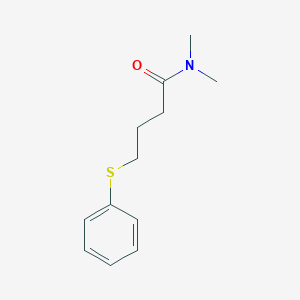
![3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14153555.png)
![[3-(3-Benzylimidazol-3-ium-1-yl)quinoxalin-2-yl]-(4-chlorophenyl)sulfonylazanide](/img/structure/B14153556.png)
![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14153564.png)

